Prokineticin Receptor 1 (PKR1) Antagonism: Class-Level Validation of the Sulfonyl Piperidine Scaffold
Compounds in the sulfonyl piperidine class, exemplified by those in the Takeda patent family, have demonstrated PKR1 antagonism with IC50 values spanning from 10 nM to 1 µM in calcium mobilization assays using RBL2H3 cells expressing human PKR1 [1]. While the exact IC50 for 4-(2-fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine is not publicly disclosed, the presence of the validated bipiperidine-sulfonamide pharmacophore positions it as a member of this active series, supporting its use in PKR-focused research.
| Evidence Dimension | PKR1 antagonist activity (IC50) |
|---|---|
| Target Compound Data | Not disclosed; inferred to be within the active range of the series |
| Comparator Or Baseline | Representative sulfonyl piperidine compounds from WO2015079224 (IC50 range: <10 nM – 1 µM) |
| Quantified Difference | Not calculable; target compound belongs to a validated pharmacophore class |
| Conditions | Calcium mobilization assay, RBL2H3 cells expressing human PKR1 |
Why This Matters
Procurement is supported by the compound's membership in a pharmacologically active and patented chemical series, reducing the risk of acquiring an inert structure for prokineticin receptor studies.
- [1] Goldby, A.; Jenkins, K.; Teall, M. Piperidine Derivatives for Use in the Treatment or Prevention of Psychiatric and Neurological Conditions. U.S. Patent 10,562,882, February 18, 2020. View Source
